TAMRA azide, 6-isomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

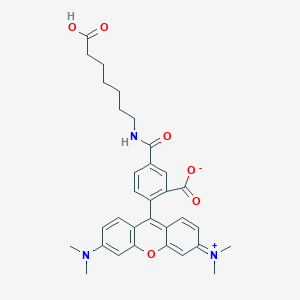

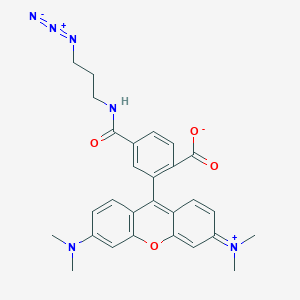

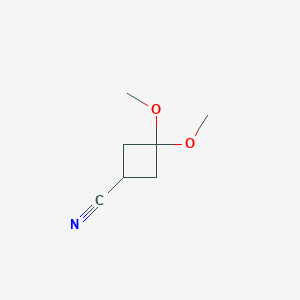

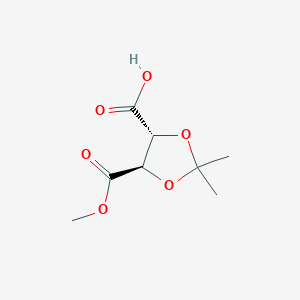

TAMRA azide, 6-isomer: is a derivative of tetramethylrhodamine (TAMRA), a xanthene dye known for its orange fluorescence. This compound is particularly notable for its use in click chemistry, where it reacts with terminal alkynes to form stable triazole linkages . The azide group in this compound, allows it to be used as a versatile tool in various biochemical applications .

Mechanism of Action

Target of Action

TAMRA azide, 6-isomer, also known as 5-TAMRA-Azide min. 95%, is an isomer of TAMRA . TAMRA is a xanthene dye with orange emission . The primary targets of this compound are terminal alkyne-tagged biomolecules . The azide groups in the compound allow it to react with alkynes, DBCO, and BCN .

Mode of Action

The mode of action of this compound involves a copper-catalyzed click reaction (CuAAC) or a copper-free strain-promoted azide-alkyne cycloaddition (spAAC) reaction . These reactions enable the compound to interact with its targets, leading to the formation of a stable triazole .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the detection and labeling of terminal alkyne-tagged biomolecules . The compound’s interaction with these biomolecules can influence various biochemical processes, depending on the specific roles of the tagged biomolecules.

Pharmacokinetics

Its solubility in dmf, dmso, and alcohols suggests that it may be well-absorbed and distributed in biological systems where these solvents are present.

Result of Action

The result of this compound’s action is the successful labeling of terminal alkyne-tagged biomolecules . This labeling allows for the detection of these biomolecules, which can be crucial in various research and diagnostic applications.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed click reaction can be affected by the presence and concentration of copper ions . Additionally, the compound’s stability and reactivity may be influenced by temperature . It is recommended to store the compound at -20°C to maintain its stability and efficacy.

Biochemical Analysis

Biochemical Properties

“TAMRA azide, 6-isomer” plays a significant role in biochemical reactions, particularly in the field of bioconjugation . It can react with terminal alkynes using copper-catalyzed Click chemistry, or with cycloalkynes with copper-free strain promoted alkyne azide cycloaddition (spAAc) reaction . This property makes “this compound” a valuable tool for labeling and detecting biomolecules in complex biological samples .

Cellular Effects

The effects of “this compound” on cells are primarily related to its ability to label and detect various biomolecules . By conjugating with specific biomolecules, “this compound” can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves its reaction with terminal alkynes or cycloalkynes . This reaction results in the formation of a stable triazole, allowing the “this compound” to be covalently attached to the target biomolecule . This enables the visualization and tracking of the biomolecule within the biological system .

Metabolic Pathways

Given its reactivity, it is likely to interact with various enzymes or cofactors during the process of bioconjugation .

Subcellular Localization

The subcellular localization of “this compound” is determined by the biomolecules it is conjugated with. It does not possess any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through a series of chemical reactions, including the conversion of an amine group to an azide group using reagents like sodium azide . The reaction conditions often involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of TAMRA azide, 6-isomer follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques .

Chemical Reactions Analysis

Types of Reactions: TAMRA azide, 6-isomer primarily undergoes click reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . These reactions are highly efficient and selective, forming stable triazole products .

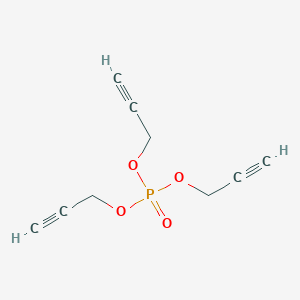

Common Reagents and Conditions:

CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.

SPAAC: Strained cyclooctynes are used, eliminating the need for copper catalysts.

Major Products: The major products of these reactions are triazole-linked conjugates, which are stable and bioorthogonal .

Scientific Research Applications

Chemistry: TAMRA azide, 6-isomer is widely used in click chemistry for labeling and detecting biomolecules . Its high fluorescence makes it an excellent probe for various analytical techniques .

Biology: In biological research, this compound is used for imaging and tracking cellular processes. It is often conjugated to biomolecules like proteins and nucleic acids to study their interactions and functions .

Medicine: In medical research, this compound is used in the development of diagnostic tools and therapeutic agents. Its ability to form stable conjugates with biomolecules makes it valuable for targeted drug delivery and imaging .

Industry: Industrially, this compound is used in the production of fluorescent dyes and probes for various applications, including quality control and environmental monitoring .

Comparison with Similar Compounds

TAMRA azide, 5-isomer: Another isomer of TAMRA azide with similar properties but different spatial configuration.

Tetramethylrhodamine (TMR): The parent compound of TAMRA azide, used in various fluorescent applications.

Fluorescein azide: Another fluorescent azide used in click chemistry, but with different spectral properties.

Uniqueness: TAMRA azide, 6-isomer is unique due to its specific isomeric form, which can influence its reactivity and binding properties . Its high fluorescence and stability make it particularly valuable for sensitive and specific detection applications .

Properties

IUPAC Name |

4-(3-azidopropylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N6O4/c1-33(2)18-7-10-21-24(15-18)38-25-16-19(34(3)4)8-11-22(25)26(21)23-14-17(6-9-20(23)28(36)37)27(35)30-12-5-13-31-32-29/h6-11,14-16H,5,12-13H2,1-4H3,(H-,30,35,36,37) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCOWUGYZJZMIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCN=[N+]=[N-])C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone](/img/structure/B6302865.png)

![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)

![(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B6302917.png)